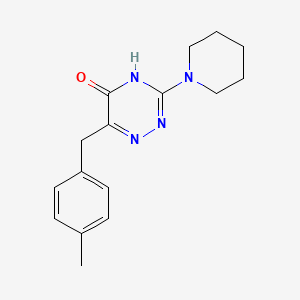

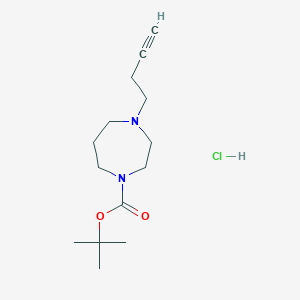

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

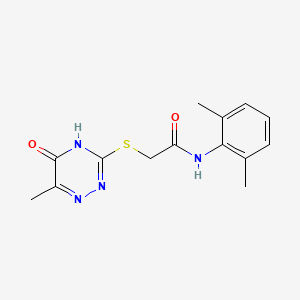

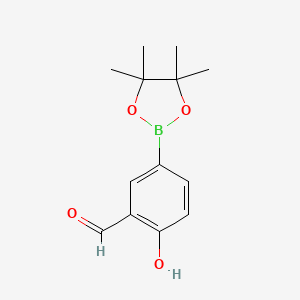

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound used in scientific research. It has a CAS Number of 2445786-16-1 and a molecular weight of 288.82 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H24N2O2.ClH/c1-5-6-8-15-9-7-10-16(12-11-15)13(17)18-14(2,3)4;/h1H,6-12H2,2-4H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Practical Synthesis of Rho–Kinase Inhibitor Intermediates

A study outlines the practical synthesis of a structurally related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which serves as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis approach facilitates the multikilogram production of the chiral 1,4-diazepane, showcasing the compound's relevance in developing therapeutics targeting Rho-kinase pathways (Gomi et al., 2012).

Versatile Intermediates for Asymmetric Synthesis of Amines

Research on N-tert-Butanesulfinyl imines highlights their utility as versatile intermediates for the asymmetric synthesis of amines. These compounds, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of a wide range of highly enantioenriched amines. This demonstrates the compound's potential in creating chiral amines, which are valuable in pharmaceuticals and chemical research (Ellman et al., 2002).

Epoxidation Catalysts

A study on manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, explores their application as catalysts for epoxidation reactions. These complexes show promise in tuning olefin epoxidation reactions, relevant to synthetic chemistry and materials science (Sankaralingam & Palaniandavar, 2014).

Synthesis of Photoaffinity Labels

The synthesis and application of a highly photolabile carbene-generating label, starting from derivatives including tert-butyl ethers, demonstrate its potential in biochemistry for creating photoaffinity labels. These labels are crucial for studying biological interactions at the molecular level (Nassal, 1983).

Self-assembly and Hydrogen Bonding

Research into new layered molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines highlights the role of tert-butyl derivatives in directing self-assembly via hydrogen bonding. These findings are significant for materials science, particularly in the design of molecular architectures (Armstrong et al., 2002).

Molecular Structure Studies

The synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrates the compound's utility in studying bicyclic structures through X-ray diffraction. Such studies are essential for understanding the molecular geometry and potential reactivity of cyclic compounds (Moriguchi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

特性

IUPAC Name |

tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2.ClH/c1-5-6-8-15-9-7-10-16(12-11-15)13(17)18-14(2,3)4;/h1H,6-12H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXHJGNVRPWVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)